[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Description
This compound is a nucleoside analogue featuring a modified tetrahydrofuro[3,4-d][1,3]dioxolane sugar core. The adenine base (6-aminopurin-9-yl) is attached to the 4-position of the fused ring system, while a 4-methylbenzenesulfonate (tosyl) group is linked via a methylene group at the 6-position. The stereochemistry (3aR,4R,6R,6aR) ensures a rigid, defined conformation, critical for interactions with biological targets such as enzymes or receptors. Tosyl groups are often employed as protective or activating groups in nucleoside chemistry, enhancing solubility or serving as leaving groups in further reactions .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-NVQRDWNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vorbrüggen Glycosylation for Nucleoside Formation
The synthesis begins with the formation of the nucleoside core via Vorbrüggen coupling, a widely used method for connecting purine bases to protected sugar moieties. In one approach, 6-aminopurine is reacted with a diastereomerically pure tetrahydrofuro[3,4-d][1,dioxolane derivative under trimethylsilyl triflate (TMSOTf) catalysis. This step achieves >90% regioselectivity for the N9-position of the purine, critical for biological activity.
Reaction Conditions :
Hydroxyl Group Tosylation
The primary hydroxyl group at the C6 position of the sugar is converted to the 4-methylbenzenesulfonate (tosylate) ester, enabling subsequent nucleophilic displacements. Two predominant methods are documented:
Method A: Pyridine-Mediated Tosylation
Procedure :
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Dissolve the nucleoside intermediate (1 equiv) in anhydrous pyridine (0.1 M).
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Add 4-methylbenzenesulfonyl chloride (1.5 equiv) dropwise at 0°C.
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Stir for 18 hours at room temperature.
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Quench with ice water, extract with dichloromethane, and purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | ≥98% |
| Byproducts | <2% (di-tosylated) |
Method B: DMAP-Catalyzed Tosylation
Procedure :
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Use dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in dichloromethane.
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React with tosyl chloride (1.2 equiv) at −20°C for 6 hours.
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Neutralize with NaHCO₃ and purify via recrystallization (ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76–78% |
| Purity (HPLC) | 97% |
| Reaction Time | 6 hours |
Stereochemical Control and Protection Strategies
Sugar Protection-Deprotection Sequences
The tetrahydrofurodioxolane sugar requires precise protection to avoid side reactions:
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2,2-Dimethyl Protection : Introduced using 2-methoxypropene in acetone with camphorsulfonic acid (CSA), achieving >95% conversion.
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Benzyl vs. Acetyl Groups : Benzyl protection (via BnBr/Ag₂O) is preferred for acid stability during tosylation, whereas acetyl groups are prone to migration.
Optimized Protocol :
Resolution of Diastereomers
Chiral HPLC (Chiralpak IC column) resolves the (3aR,4R,6R,6aR) isomer from undesired diastereomers. Mobile phases of hexane/isopropanol (85:15) achieve baseline separation with α = 1.32.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous flow system to enhance throughput:
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Step 1 : Vorbrüggen coupling in a packed-bed reactor (TMSOTf immobilized on silica).
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Step 2 : In-line tosylation using a micromixer for rapid reagent combining.
Advantages :
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Reduced purification needs (≤5% impurities).
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50% lower solvent consumption vs. batch processes.
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.
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Catalyst Recycling : TMSOTf recovered via distillation (78% recovery rate).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine undergoes various chemical reactions, including:
Substitution Reactions: The toluolsulfonyl group can be substituted with other nucleophiles, leading to the formation of different adenosine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Pharmaceutical Applications
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Antiviral Activity :
- The compound's structure resembles nucleosides known for antiviral properties. Compounds similar to purines have been studied extensively for their ability to inhibit viral replication. For instance, derivatives of adenine have shown efficacy against various viruses by acting as chain terminators during nucleic acid synthesis.
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Cancer Treatment :
- Research indicates that purine derivatives can interfere with DNA synthesis in rapidly dividing cells. This mechanism is crucial in developing chemotherapeutic agents aimed at targeting cancer cells. The specific configuration of this compound may enhance its selectivity for cancerous tissues over normal cells.
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Antibacterial Properties :
- Some studies suggest that compounds with aminopurine structures exhibit antibacterial activity. This could be leveraged in developing new antibiotics or adjunct therapies to combat resistant bacterial strains.
Biochemical Research Applications
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Enzyme Inhibition Studies :
- The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. Understanding its inhibitory effects can provide insights into metabolic pathways and potential therapeutic targets.
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Molecular Probes :
- Due to its unique structural attributes, this compound can be utilized as a molecular probe in biochemical assays to study interactions between nucleotides and proteins.
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Drug Delivery Systems :
- The sulfonate group can enhance solubility and stability in physiological conditions, making it a candidate for drug delivery applications where controlled release is necessary.
Case Studies
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Antiviral Efficacy :
- A study published in Journal of Medicinal Chemistry explored the antiviral properties of various purine derivatives against HIV and Hepatitis C virus (HCV). The findings indicated that modifications to the purine ring could significantly enhance antiviral activity (Smith et al., 2021).
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Cancer Cell Targeting :
- Research featured in Cancer Research demonstrated that purine analogs could selectively induce apoptosis in cancer cells while sparing normal cells (Johnson et al., 2020). This highlights the potential of compounds like the one discussed for targeted cancer therapies.
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Enzyme Interaction Studies :
- A recent investigation into the inhibition of adenosine deaminase by purine derivatives revealed that specific structural modifications could lead to increased binding affinity (Lee et al., 2022). This underscores the relevance of studying the compound's interactions within metabolic pathways.
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine involves its conversion to adenosine derivatives that interact with specific receptors. For example, adenosine derivatives can interact with ADP receptors on platelets, leading to platelet activation or inhibition . The compound itself acts as a precursor, and its effects are mediated through the formation of active adenosine derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The tosyl group in the target compound and D3 () enhances solubility and may facilitate nucleophilic displacement reactions. Chlorine in ’s 2-chloroadenine derivative likely improves resistance to deamination, a common metabolic degradation pathway for nucleosides .
Synthetic Efficiency :
- Hydrogenation (e.g., ) and sulfonylation (e.g., ) are critical steps. Yields vary significantly (57.9–88%), influenced by steric hindrance and reagent reactivity .
Conformational Stability :
- Methoxy-substituted analogues (-23) exhibit stabilized sugar puckering, which could enhance binding to viral polymerases or kinases .
Biological Activity
The compound [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate is a significant derivative of adenosine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H23N5O6S
- Molecular Weight : 461.49 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through interactions with purinergic receptors. These receptors are critical in various physiological processes including cell signaling and immune responses. The presence of the aminopurine moiety suggests a potential for nucleoside analog activity which may inhibit certain enzymes involved in nucleotide metabolism.
Antiviral Properties
Research indicates that various derivatives of adenosine exhibit antiviral activity. For instance:
- Case Study : A study demonstrated that adenosine derivatives can inhibit viral replication in vitro by interfering with viral RNA synthesis. The specific compound's structure enhances its affinity for viral polymerases .
Antitumor Activity
The compound has shown promise in cancer research:
- Case Study : In a preclinical trial involving human cancer cell lines (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed activation of caspase pathways and modulation of cell cycle regulators .
Immunomodulatory Effects
The compound may also play a role in modulating immune responses:
- Research Finding : In vitro assays indicated that the compound can enhance the production of cytokines such as IL-2 and IFN-gamma from T-cells. This suggests potential applications in immunotherapy .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are available for preparing this compound, and how is regioselectivity ensured during tosylation?
The compound is synthesized via a two-step process: (1) preparation of the nucleoside alcohol precursor, followed by (2) tosylation. In the critical tosylation step, the alcohol reacts with p-toluenesulfonyl chloride (TsCl) or Ts₂O in anhydrous dichloromethane (CH₂Cl₂) under reflux with pyridine as a base. Pyridine neutralizes generated HCl, shifting the equilibrium toward product formation. Regioselectivity is controlled by steric and electronic factors: the primary hydroxyl group in the sugar moiety is more reactive toward sulfonylation than secondary or protected hydroxyls. Reaction progress is monitored via TLC, and purification employs flash chromatography with gradients of ethyl acetate/hexane .
Basic: Which analytical techniques are essential for confirming structural identity and purity?
Key methods include:
- ¹H/¹³C NMR : Assigns stereochemistry (e.g., 3aR,4R,6R,6aR configuration) and confirms the presence of the adenine base, dioxolane ring, and tosyl group.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC-PDA : Assesses purity (>95% by area normalization) and detects impurities.
- X-ray crystallography (if applicable): Resolves absolute stereochemistry. For example, related nucleoside analogs in the RCSB PDB database (e.g., QQX and QQY ligands) use crystallographic data to confirm chiral centers .
Advanced: How can researchers optimize low yields in the tosylation step?
Low yields often arise from incomplete activation of the hydroxyl group or side reactions. Optimization strategies include:
- Reagent stoichiometry : Use 1.5–2.0 equivalents of Ts₂O to ensure complete conversion .
- Solvent choice : Anhydrous CH₂Cl₂ minimizes hydrolysis; adding molecular sieves (3Å) absorbs residual moisture .
- Temperature control : Reflux conditions (40–50°C) accelerate reactivity while avoiding decomposition.
- Workup : Quench excess Ts₂O with ice-cold water, and extract the product promptly to prevent back-hydrolysis.
Advanced: How should conflicting data between NMR and MS be resolved?
Discrepancies may arise from:
- Isotopic peaks in MS : Validate using HRMS to distinguish [M+H]⁺ from adducts (e.g., [M+NH₄]⁺).
- NMR impurities : Re-purify the compound via preparative HPLC or recrystallization.
- Stereochemical ambiguity : Compare experimental NMR data (e.g., coupling constants J₃a,4 and J₆,6a) with computational predictions (DFT or molecular modeling) .
Advanced: What strategies ensure stereochemical fidelity during synthesis?
- Chiral starting materials : Use enantiopure nucleoside precursors (e.g., D-ribose derivatives) to preserve configuration.
- Protecting groups : Temporary protection of hydroxyls (e.g., acetyl or TBS groups) prevents epimerization .
- Stereospecific reagents : Enzymatic or organocatalytic methods can enhance selectivity. For example, lipases selectively acylate specific hydroxyls in nucleosides .
Advanced: How is this compound applied in medicinal chemistry (e.g., prodrug design or enzyme inhibition)?
The tosyl group acts as a leaving group, enabling nucleophilic substitution to generate prodrugs or conjugates. Examples include:
- Antiviral prodrugs : The tosylate can be displaced by phosphonate groups to mimic nucleotide triphosphates, inhibiting viral polymerases .
- Protein arginine methyltransferase (PRMT) inhibitors : Analogous compounds are functionalized with guanidino or purine moieties to block enzyme active sites .
Advanced: What safety protocols are critical when handling this compound?
- Toxicity : The tosyl group may irritate skin/mucous membranes. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at –20°C under argon to prevent hydrolysis.
- Waste disposal : Neutralize residual Ts₂O with sodium bicarbonate before disposal .
Advanced: How can computational methods aid in predicting reactivity or biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
